(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Stereochemistry ACE Inhibitor Synthesis Diastereomer Differentiation

ANDA method development for ramipril risks confusion between the (2S,3aS,6aS) synthetic intermediate (CAS 109428-53-7) and the required (2S,3aR,6aR) impurity reference. Procuring the correct CAS 87679-21-8 ensures: • Chromatographic resolution meeting Ph. Eur./USP acceptance criteria (NMT 0.10% unspecified impurities) • Validated LOD ≤0.03% and LOQ ≤0.05% per ICH Q3A for impurity methods • Stereochemically authenticated (2S,3aR,6aR) configuration, confirmed by polarimetry or chiral HPLC Supplied with full analytical documentation for regulatory submission.

Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS No. 87679-21-8
Cat. No. B017476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
CAS87679-21-8
Synonyms(2α,3aα,6aα)-Octahydro-cyclopenta[b]pyrrole-2-carboxylic Acid; 
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC(NC2C1)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1
InChIKeyOQHKEWIEKYQINX-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 87679-21-8): A Chiral Bicyclic Proline Analog for Pharmaceutical Impurity Control and Constrained Peptidomimetic Design


(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 87679-21-8), also designated (1R,3S,5R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, is a cis-fused bicyclic α-amino acid that serves as a conformationally constrained proline surrogate . The compound possesses three chiral centers with the absolute configuration (2S,3aR,6aR), distinguishing it from the (2S,3aS,6aS)-diastereomer that constitutes the pivotal intermediate in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor ramipril . With a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, this compound is primarily procured as a pharmaceutical impurity reference standard (Ramipril Impurity 26) and as a chiral building block for the design of peptidomimetic ligands requiring defined spatial orientation of the carboxylate and amine functionalities [1].

Why Generic Substitution of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid with Other Octahydrocyclopenta[b]pyrrole Diastereomers Fails in Regulated Pharmaceutical Applications


The octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold exists as four cis-fused stereoisomeric pairs, each with a distinct three-dimensional arrangement of the carboxylate and ring-junction hydrogens . The (2S,3aR,6aR)-isomer differs fundamentally from the (2S,3aS,6aS)-isomer (CAS 109428-53-7)—the ramipril intermediate—in the spatial orientation of the C-3a hydrogen, which governs the trajectory of the carboxylate group relative to the bicyclic framework. This stereochemical divergence has direct consequences: (2S,3aS,6aS)-configured derivatives produce potent ACE inhibitors (ramipril IC₅₀ = 5 nM), whereas the (2S,3aR,6aR)-configured derivatives are pharmacopoeial impurities that must be chromatographically resolved and quantified at limits not exceeding 0.1–0.5% in the finished drug product . Substituting one diastereomer for the other in impurity reference standard procurement—or inadvertently using the wrong isomer as a synthetic building block—will yield invalid analytical results or biologically inactive diastereomeric products, respectively [1].

Quantitative Differentiation Evidence for (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 87679-21-8) Against Closest Analogs


Stereochemical Configuration vs. Ramipril Intermediate (2S,3aS,6aS): Direct Diastereomeric Identity and Functional Outcome

The target compound (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 87679-21-8) is the (3aR)-epimer of the ramipril key intermediate (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 109428-53-7). In the (2S,3aS,6aS)-isomer, the ring-junction hydrogen at C-3a is oriented syn to the carboxylate-bearing C-2, enabling the correct spatial presentation required for coupling with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine to yield ramipril (IC₅₀ = 5 nM as an ACE inhibitor prodrug). In the (2S,3aR,6aR)-isomer, the C-3a hydrogen is oriented anti to the C-2 carboxylate, producing a distinct spatial trajectory . This stereochemical difference is the basis for the (2S,3aR,6aR)-isomer being classified as a pharmacopoeial impurity (Ramipril Impurity 26) rather than a synthetic intermediate for the active pharmaceutical ingredient [1].

Stereochemistry ACE Inhibitor Synthesis Diastereomer Differentiation

Purity Specification Comparison: Impurity Reference Standard Grade vs. API Intermediate Grade

Commercial suppliers of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 87679-21-8) consistently specify a minimum purity of 95% by HPLC, consistent with its primary use as a pharmaceutical impurity reference standard (Ramipril Impurity 26) for chromatographic method development and validation . In contrast, the ramipril intermediate (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 109428-53-7) is routinely supplied at ≥97% purity (multiple suppliers report 97–98% by HPLC), reflecting its role as a key starting material for active pharmaceutical ingredient (API) synthesis where higher purity specifications are mandated to minimize impurity carryover into the final drug substance . This purity differential is not a quality deficit of the (2S,3aR,6aR)-isomer but rather reflects distinct end-use requirements: an impurity reference standard at 95% purity is fit-for-purpose when the target analyte in a drug product is present at ≤0.5% levels, whereas an API intermediate requires higher purity to meet ICH Q3A thresholds for unspecified impurities (≤0.10% for a daily dose >2 g/day) [1].

Purity Specification Impurity Reference Standard Procurement Grade

Thermal Stability and Physical Form: Melting Point and Decomposition Behavior Relative to Monocyclic Proline

The (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid free acid exhibits a melting point >180°C with decomposition (dec.), as reported by multiple chemical suppliers [1]. This thermal behavior contrasts with L-proline (CAS 147-85-3), the monocyclic analog lacking the fused cyclopentane ring, which melts sharply at 228°C (decomposition) [2]. The broader decomposition range above 180°C for the bicyclic compound reflects the additional ring strain introduced by the cis-fused cyclopentane moiety, which lowers the onset temperature of thermal degradation compared to the monocyclic proline scaffold. The hydrochloride salt of the cis,endo-bicyclic acid has a sharper melting point of 209–211°C, as documented in the patent literature for the racemic cis,endo form [3]. The predicted boiling point of 304.3°C at 760 mmHg (ACD/Labs Percepta) and a logP of 0.93 indicate moderate lipophilicity suitable for both aqueous and organic reaction media .

Thermal Stability Melting Point Solid-State Characterization

Regulatory Impurity Classification and Pharmacopoeial Differentiation from API Intermediate

The target compound (CAS 87679-21-8) is explicitly classified and supplied as Ramipril Impurity 26 in pharmaceutical reference standard catalogs, while its benzyl ester hydrochloride derivative (CAS 87679-25-2) is designated as Ramipril Impurity 2 [1]. In contrast, the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 109428-53-7) and its benzyl ester hydrochloride (CAS 87269-87-2) are classified as Ramipril Intermediate 1 (key starting material for API synthesis) and are not listed as impurities in the European Pharmacopoeia (Ph. Eur.) or United States Pharmacopeia (USP) monographs for ramipril [2]. Regulatory analytical methods for ramipril tablets require baseline separation of impurity peaks including those derived from the (2S,3aR,6aR)-configured bicyclic scaffold; the Ph. Eur. method achieves resolution of impurities A, B, C, and D with relative retention times of approximately 0.8, 1.3, 1.5, and 1.7 (relative to ramipril at ~18 min), with individual unspecified impurity limits set at ≤0.10% and total impurities ≤0.5% [3].

Pharmacopoeial Impurity Ramipril Impurity Profiling Regulatory Compliance

Epimerization Liability: cis,endo to cis,exo Interconversion During Synthesis and Storage

The cis,endo-octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold (including the (2S,3aR,6aR)-isomer) is susceptible to epimerization at C-2, converting to the corresponding cis,exo form under basic conditions. Patent EP0190224A1 explicitly describes that compounds of formula IIIa (cis,endo form) can be converted to the corresponding cis,exo form (IIIb) via epimerization using basic catalysts such as potassium t-butoxide or triethylamine, most conveniently on the free base ester forms [1]. This epimerization pathway introduces a process-related stereochemical impurity (cis,exo diastereomer) that must be controlled during both synthesis and storage. A capillary electrophoresis method developed for ramipril impurity analysis specifically addresses the issue of cis–trans isomerization of the proline-similar moiety, noting that ramipril and three of its impurities exhibit interconverting cis–trans isomers with respect to the amide bond in solution [2]. The ramipril intermediate (2S,3aS,6aS) is similarly susceptible to epimerization, and patent literature emphasizes the importance of obtaining the compound in high optical purity, free of other stereoisomers [3].

Epimerization Stereochemical Stability Process Chemistry

Optimal Research and Industrial Application Scenarios for (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 87679-21-8)


Ramipril ANDA Impurity Reference Standard for HPLC/CE Method Validation

This compound serves as the authentic reference standard for Ramipril Impurity 26 in Abbreviated New Drug Application (ANDA) analytical method development, validation, and quality control batch release testing. Its (2S,3aR,6aR) stereochemistry directly matches the specific diastereomeric impurity that must be chromatographically resolved from the ramipril API peak. Pharmacopoeial methods (Ph. Eur., USP) mandate baseline separation of this impurity with acceptance criteria of NMT 0.10% for unspecified impurities in the finished drug product [1]. Procurement of the correct CAS 87679-21-8 standard—rather than the intermediate CAS 109428-53-7—is essential for method accuracy and regulatory submission acceptance.

Conformationally Constrained Peptidomimetic Scaffold for Structure-Activity Relationship (SAR) Studies

The rigid bicyclic scaffold of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid provides a defined spatial orientation of the α-amino acid functionality, making it a valuable building block for peptidomimetic design where conformational restriction is expected to enhance target selectivity. Incorporation into peptide sequences replaces L-proline with a locked bicyclic analog that restricts the φ and ψ dihedral angles, potentially reducing the entropic penalty upon receptor binding. The (2S,3aR,6aR) diastereomer presents the carboxylate in a distinct trajectory compared to the (2S,3aS,6aS) isomer, enabling systematic exploration of stereochemical effects on biological activity . Researchers should verify stereochemical integrity by polarimetry or chiral HPLC before use, given the epimerization liability at C-2 under basic conditions [2].

Reference Compound for Chiral Chromatographic Method Development Targeting Bicyclic Amino Acid Enantiomers

The (2S,3aR,6aR)-isomer, with its three chiral centers and specific optical rotation, serves as a calibration standard for developing chiral HPLC or SFC methods aimed at resolving the four cis-fused stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The Thieme publication by Ruiz-Ponce et al. (2025) describes the chromatographic separation of these diastereomers by column chromatography and provides full NMR characterization (¹H, ¹³C, ³¹P) that can be used as reference spectroscopic fingerprints for method development . This application is particularly relevant for process analytical technology (PAT) in ramipril manufacturing, where monitoring diastereomeric purity of intermediates is a critical quality attribute.

Process-Related Impurity Monitoring in Ramipril API Manufacturing

The free acid (CAS 87679-21-8) and its benzyl ester hydrochloride derivative (CAS 87679-25-2) are authentic reference materials for identifying and quantifying process-related impurities in ramipril API arising from epimerization at the C-3a stereocenter during synthesis. The patent literature documents that cis,endo intermediates can epimerize to cis,exo forms under basic conditions, generating diastereomeric impurities that co-elute with or near the API peak in reversed-phase HPLC methods [2]. Availability of pure (2S,3aR,6aR) reference standard enables spike-and-recovery experiments to establish method accuracy, precision, and limits of detection (LOD) and quantitation (LOQ), which are typically required to achieve LOD ≤ 0.03% and LOQ ≤ 0.05% relative to the API concentration for ICH Q3A-compliant impurity methods [3].

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